An In-depth Technical Guide to 1-Methylpyrrolidine-2-thione: Chemical Properties and Structure
An In-depth Technical Guide to 1-Methylpyrrolidine-2-thione: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpyrrolidine-2-thione, also known as N-methyl-γ-thiobutyrolactam, is a sulfur-containing heterocyclic compound. It is the thione analogue of the widely used solvent N-methyl-2-pyrrolidone (NMP). This document provides a comprehensive overview of its chemical properties, structure, synthesis, and spectroscopic characterization. Due to its structural similarity to biologically active pyrrolidinone scaffolds, this compound is of interest for potential applications in medicinal chemistry and materials science.
Chemical Properties and Structure
1-Methylpyrrolidine-2-thione is a versatile intermediate in organic synthesis.[1] It is recognized for its nucleophilic characteristics and its utility as a building block for more complex molecules in the development of pharmaceuticals and agrochemicals.[1]
Physicochemical Properties
The physical and chemical properties of 1-Methylpyrrolidine-2-thione are summarized in the table below. It is a liquid at room temperature and is soluble in many common organic solvents.[2]
| Property | Value | Source(s) |
| IUPAC Name | 1-methylpyrrolidine-2-thione | [2] |
| CAS Number | 10441-57-3 | [2] |
| Molecular Formula | C₅H₉NS | [2] |
| Molecular Weight | 115.20 g/mol | [2] |
| Appearance | Light yellow to brown clear liquid | [1] |
| Melting Point | 16 °C | [1] |
| Boiling Point | 145 °C at 15 mmHg | [1] |
| Density | 1.09 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents | [3] |
| Refractive Index (n20D) | 1.58 | [1] |
Structural Information
The structural identifiers for 1-Methylpyrrolidine-2-thione are provided below, offering various ways to represent the molecule in chemical databases and software.
| Identifier | String | Source(s) |
| SMILES | CN1CCCC1=S | [2] |
| InChI | InChI=1S/C5H9NS/c1-6-4-2-3-5(6)7/h2-4H2,1H3 | [2] |
| InChIKey | OQILOJRSIWGQSM-UHFFFAOYSA-N | [2] |
Experimental Protocols
Synthesis of 1-Methylpyrrolidine-2-thione
A common and effective method for the synthesis of 1-Methylpyrrolidine-2-thione is the thionation of its corresponding lactam, 1-methyl-2-pyrrolidinone, using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
Thionation using Phosphorus Pentasulfide (P₄S₁₀) and Hexamethyldisiloxane (HMDO)
This method provides an efficient conversion of lactams to thiolactams with the advantage of a simplified workup procedure.[4]
Materials:
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1-Methyl-2-pyrrolidinone
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Phosphorus pentasulfide (P₄S₁₀)
-
Hexamethyldisiloxane (HMDO)
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Anhydrous toluene or xylene
-
Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 1-methyl-2-pyrrolidinone (1.0 eq) is prepared in anhydrous toluene.
-
Hexamethyldisiloxane (HMDO) (2.5 eq) is added to the suspension.
-
Phosphorus pentasulfide (P₄S₁₀) (0.45 eq) is then carefully added to the mixture.
-
The reaction mixture is heated to reflux under a nitrogen atmosphere.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
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The mixture is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1-Methylpyrrolidine-2-thione.
Spectroscopic Data
The structural characterization of 1-Methylpyrrolidine-2-thione is confirmed by various spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
Expected ¹H NMR (CDCl₃) Chemical Shifts:
-
N-CH₃: A singlet around 2.9-3.2 ppm.
-
-CH₂-C=S: A triplet around 3.3-3.6 ppm.
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-CH₂-CH₂-C=S: A multiplet around 2.5-2.8 ppm.
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N-CH₂-CH₂-: A multiplet around 2.0-2.3 ppm.
¹³C NMR Spectral Data: [2] The PubChem entry for 1-Methylpyrrolidine-2-thione references a ¹³C NMR spectrum, indicating that this data is available through specialized databases.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. A key feature for 1-Methylpyrrolidine-2-thione would be the C=S stretching vibration. PubChem indicates the availability of vapor phase IR spectra.[2]
Expected Characteristic IR Absorption Bands:
-
C-H stretch (alkane): 2850-2960 cm⁻¹
-
C=S stretch (thioamide): 1200-1050 cm⁻¹
-
C-N stretch: 1350-1250 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. GC-MS data for 1-Methylpyrrolidine-2-thione is available in the NIST Mass Spectrometry Data Center, as referenced by PubChem.[2]
Key Fragmentation Peaks:
-
Molecular Ion (M⁺): m/z = 115
-
[M-1]⁺: m/z = 114
-
Other significant fragments would arise from the cleavage of the pyrrolidine ring and the loss of the methyl group.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information specifically detailing the biological activity or the modulation of signaling pathways by 1-Methylpyrrolidine-2-thione. However, the broader class of pyrrolidinone derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5][6] The replacement of the carbonyl oxygen with sulfur in 1-Methylpyrrolidine-2-thione may alter its biological profile, presenting an area for further research.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Methylpyrrolidine-2-thione | C5H9NS | CID 575447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. audreyli.com [audreyli.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
